Racemic-4-hydroxy[2,2]paracyclophane
Overview
Description
Racemic-4-hydroxy[2,2]paracyclophane is a chemical compound with the molecular formula C16H16O . It has been used in various studies and applications due to its unique properties .
Synthesis Analysis
The synthesis of Racemic-4-hydroxy[2,2]paracyclophane involves the resolution of racemic (R, S)-4-formyl-5-hydroxy [2.2]paracyclophane (FHPC) into enantiomers via its Schiff’s base with (S)- and ®-α-phenylethylamine (α-PEAM). The absolute configuration was determined by an X-ray diffraction structural study .
Molecular Structure Analysis
The molecular structure of Racemic-4-hydroxy[2,2]paracyclophane is characterized by a molecular weight of 224.303 g/mol. More detailed information about its structure can be obtained through advanced analytical techniques .
Chemical Reactions Analysis
Racemic-4-hydroxy[2,2]paracyclophane has been involved in various chemical reactions. For instance, a method for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane by means of a chiral isothiourea-catalyzed acylation with isobutyric anhydride has been reported .
Physical And Chemical Properties Analysis
Racemic-4-hydroxy[2,2]paracyclophane shares identical physical properties with its enantiomers, such as solubility and melting point . More detailed information about its physical and chemical properties can be obtained from specialized databases .
Scientific Research Applications
Chiral Auxiliaries and Asymmetric Synthesis : Racemic 4-hydroxy[2,2]paracyclophane and its derivatives are utilized as chiral auxiliaries in the asymmetric synthesis of amino acids. This application is highlighted by Antonov et al. (1995) who resolved Racemic-4-hydroxy[2,2]paracyclophane into enantiomers and used it for synthesizing β-hydroxy-α-amino acids and α-methylphenylalanine with high enantiomeric excesses (Antonov et al., 1995).
Resolution and Structural Studies : Rozenberg et al. (2002) reported the resolution of racemic 4-hydroxy[2,2]paracyclophane by fractional crystallization. They also performed X-ray diffraction to determine the absolute configurations of its enantiomers. This research contributes significantly to the understanding of its structural and stereochemical properties (Rozenberg et al., 2002).
Kinetic Resolution and Enantioenrichment : Weinzierl and Waser (2021) developed a method for the kinetic resolution of racemic 4-hydroxy[2,2]paracyclophane using chiral isothiourea-catalyzed acylation. This provides a novel way to obtain enantioenriched 4-hydroxy[2,2]paracyclophane, which is important for its application in asymmetric synthesis (Weinzierl & Waser, 2021).
Ligands for Catalysis : Braun et al. (2017) synthesized racemic and enantiopure planar chiral [2,2]paracyclophane containing amides. These compounds were investigated as ligands for titanium and zirconium in hydroamination reactions, translating their planar chirality into central chirality in the product (Braun et al., 2017).
Optical and Chiroptical Studies : Muranaka et al. (2008) investigated the optical resolution, absolute configuration, and chiroptical properties of three-layered [3.3]paracyclophane, a structurally related compound. This study provides insights into the chiroptical properties of the paracyclophane family (Muranaka et al., 2008).
Material Science Applications : Felder et al. (2021) in their review, discuss the use of enantiopure planar chiral [2.2]paracyclophanes in various fields including stereoselective synthesis and material sciences. These compounds are increasingly employed due to their unique properties and stability (Felder et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJZTZSDXOCMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-4-hydroxy[2,2]paracyclophane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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